molecular formula C16H16N4O2 B105790 1,4-Dinicotinoylpiperazine CAS No. 17433-19-1

1,4-Dinicotinoylpiperazine

Cat. No. B105790
Key on ui cas rn: 17433-19-1
M. Wt: 296.32 g/mol
InChI Key: DZUBOXRMAQRSPL-UHFFFAOYSA-N
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Patent
US04443450

Procedure details

N,N'-Bis(nicotinoyl)piperazine (Example 34) was prepared by a procedure adapted from the one reported by Badgett et al. (J. Am. Chem. Soc., Vol. 67, pages 1135-1138 (1945)). Thus, thionyl chloride (71.4 g, 0.600 mole) was added dropwise to a cold stirred mixture of 73.9 g (0.600 mole) of nicotinic acid, 94.9 g (1.20 moles) of pyridine and 196 ml of toluene. After the reaction mixture was gradually heated to 90° C. and maintained at this temperature for 1-2 hr, 25.8 g (0.300 mole) of piperazine dissolved in 120 ml of hot toluene was dispensed gradually into the reaction mixture from a dropping funnel in which the solution was maintained hot by circulating steam or hot water through the funnel's jacket. The stirred mixture was maintained at 90° C. for a additional 1-2 hr, after which it was poured into 500 ml of ice water and the pH adjusted to 9.0 with sodium carbonate. The resulting suspension was extracted with a total of 950 mml of chloroform, the chloroform extract dried over anhydrous magnesium sulfate, the drying agent was removed, the filtered solution decolorized by boiling with charcoal and the charcoal removed by filtration through Celite. The filtrate was reduced in volume to 400 ml whereupon crystallization ensued, yielding the product with properties indicated in Table 1. As indicated in the tabulation, Ross (J. Med. Chem., Vol. 10. pages 257-259 (1967)) reported the preparation of this compound by a different procedure without recording the yield. The present method produced 42.2% of analytical grade product.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step Two
Quantity
73.9 g
Type
reactant
Reaction Step Three
Quantity
94.9 g
Type
reactant
Reaction Step Three
Quantity
196 mL
Type
solvent
Reaction Step Three
Quantity
25.8 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([OH:13])(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[NH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1.[C:26](=O)([O-])[O-:27].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[C:26]([N:20]1[CH2:25][CH2:24][N:23]([C:5](=[O:13])[C:6]2[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=2)[CH2:22][CH2:21]1)(=[O:27])[C:16]1[CH:17]=[CH:18][CH:19]=[N:14][CH:15]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
71.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
73.9 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
94.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
196 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
25.8 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 1-2 hr
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
was dispensed gradually into the reaction mixture from a dropping funnel in which
TEMPERATURE
Type
TEMPERATURE
Details
the solution was maintained hot
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was maintained at 90° C. for a additional 1-2 hr
Duration
1.5 (± 0.5) h
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with a total of 950 mml of chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the drying agent was removed
CUSTOM
Type
CUSTOM
Details
the charcoal removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was reduced in volume to 400 ml whereupon crystallization
CUSTOM
Type
CUSTOM
Details
yielding the product with properties
CUSTOM
Type
CUSTOM
Details
the preparation of this compound by a different procedure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)N1CCN(CC1)C(C1=CN=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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